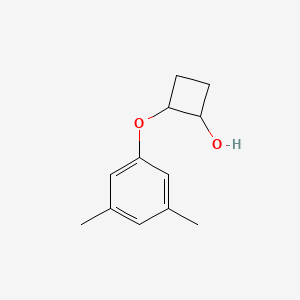
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring bonded to a phenoxy group with two methyl substituents at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)cyclobutan-1-ol typically involves the reaction of 3,5-dimethylphenol with cyclobutanone under basic conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by protonation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(3,5-dimethylphenoxy)cyclobutanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phenoxycyclobutane derivatives.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(3,5-Dimethylphenoxy)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the cyclobutane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dimethylphenoxy)cyclobutan-1-ol
- 2-(3,5-Dimethylphenoxy)cyclopentan-1-ol
- 2-(3,5-Dimethylphenoxy)cyclohexan-1-ol
Uniqueness
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties. Compared to similar compounds with different ring sizes or substitution patterns, it may exhibit unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(2)7-10(6-8)14-12-4-3-11(12)13/h5-7,11-13H,3-4H2,1-2H3 |
Clave InChI |
GDDWYPFFGQQRQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2CCC2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine](/img/structure/B12272138.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide](/img/structure/B12272144.png)
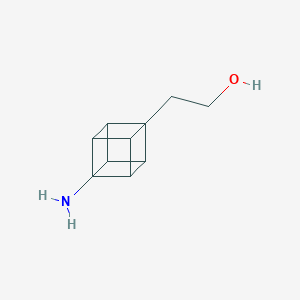
![N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12272150.png)
![1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12272155.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272156.png)

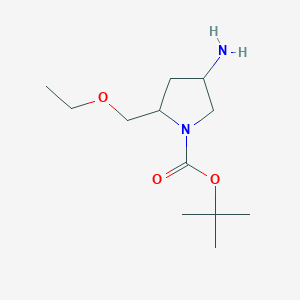
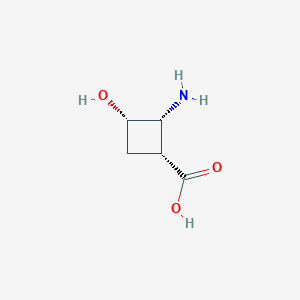
![2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate](/img/structure/B12272183.png)
![3-methyl-5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12272188.png)
![2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272195.png)
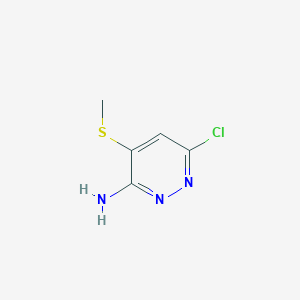
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B12272214.png)
